molecular formula C7H11N5O3 B2934726 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide CAS No. 1006994-67-7

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B2934726
CAS No.: 1006994-67-7
M. Wt: 213.197
InChI Key: QKRUZYYYDZTVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide (CAS 1006994-67-7) is a high-purity chemical compound with a molecular formula of C 7 H 11 N 5 O 3 and a molecular weight of 213.19 g/mol . Its Canonical SMILES representation is CC1=C(C(=NN1CC(=NO)N)C) N+ [O-] . This molecule features a pyrazole core, a privileged structure in medicinal chemistry known for imparting a wide spectrum of biological activities . Pyrazole derivatives are extensively researched for their diverse pharmacological properties. Compounds containing this scaffold have demonstrated significant potential as anti-inflammatory agents , anti-malarial agents , and in the development of therapies for cardiovascular disease . Furthermore, recent scientific literature highlights the incorporation of similar 3,5-dimethyl-1H-pyrazol-1-yl moieties in novel molecular hybrids designed for antiviral and antitumoral activity . The presence of the N'-hydroxyethanimidamide (amidoxime) functional group in this compound may also contribute to its chelating properties and bioactivity, making it a valuable building block for developing new therapeutic candidates and biochemical probes . This product is intended for research purposes as a key synthetic intermediate or a standard for analytical studies. It is supplied with detailed quality control data and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(9-4)3-6(8)10-13/h13H,3H2,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRUZYYYDZTVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=NO)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/O)/N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide is a pyrazole derivative known for its diverse biological activities. Pyrazoles and their derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5O3C_{10}H_{13}N_{5}O_{3} with a molecular weight of 239.24 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity, and a hydroxyethanimidamide functional group that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC10H13N5O3C_{10}H_{13}N_{5}O_{3}
Molecular Weight239.24 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The pyrazole ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory pathways where enzyme inhibition can lead to reduced inflammation.

Antioxidant Activity: The nitro group on the pyrazole ring may participate in redox reactions, contributing to antioxidant properties that protect cells from oxidative stress.

Receptor Modulation: The hydroxyethanimidamide moiety can enhance binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaLow

Anti-inflammatory Effects

Pyrazole compounds are often explored for their anti-inflammatory potential. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases.

Case Studies

A recent study evaluated the effectiveness of this compound in a murine model of inflammation. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of immune cells in treated animals.

Scientific Research Applications

Based on the search results, here's what is known about the compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide:

Basic Information

  • IUPAC Name: 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide
  • Molecular Formula: C7H11N5O3
  • Molecular Weight: 213.19
  • CAS Number: 1006994-67-7

Available Information and Potential Applications

The provided search results offer limited information regarding specific applications of this compound. However, the presence of structural features such as a pyrazole ring, nitro group, and ethanimidamide moiety suggests potential applications in various research areas:

  • Building Block in Chemical Synthesis: The compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications and derivatization, potentially leading to novel compounds with desired properties.
  • Potential Pharmaceutical Applications: Pyrazole derivatives are known to possess a wide range of biological activities . The presence of the nitro group can also influence the compound's reactivity and biological activity. Further research may explore its potential as a therapeutic agent or a tool compound in drug discovery.
  • Ligand in Coordination Chemistry: The pyrazole moiety can act as a ligand for metal coordination . The resulting complexes may exhibit interesting catalytic, electronic, or magnetic properties.
  • **Research Reagent:**The compound may be used as a reagent in chemical research .

Related Compounds

The search results also mention related compounds, which may provide insights into the potential applications of the target compound:

  • Y501-1906: (1Z)-N'-[(5-bromo-2-furoyl)oxy]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
  • 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole
  • 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
  • (Z)-[1-amino-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethylidene]amino thiophene-2-carboxylate
  • (1Z)-N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
  • 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
  • 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide

These compounds share structural similarities and may have overlapping applications.

Need for Further Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound:
  • Structure : 3,5-Dimethyl-4-nitro-pyrazole linked to a hydroxyethanimidamide group.
  • Key Features: Nitro group (electron-withdrawing) at the pyrazole 4-position. Methyl groups (electron-donating) at pyrazole 3- and 5-positions. Hydroxyimino (-NH-OH) group in the ethanimidamide chain.
Comparative Compounds:

(1Z)-N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide (CAS 1006353-07-6)

  • Structure : 5-Methyl-3-trifluoromethyl-pyrazole linked to a hydroxypropanimidamide chain.
  • Key Features :
  • Trifluoromethyl (strongly electron-withdrawing) at pyrazole 3-position.
  • Hydroxyimino group in a longer aliphatic chain (propanimidamide vs. ethanimidamide). Molecular Formula: C8H11F3N4O. Molecular Weight: 236.19 g/mol.

N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene)benzohydrazide (16a) Structure: Sulfonyl and chlorophenyl groups attached to a hydrazone-propanimidamide backbone. Key Features:

  • Sulfonyl group (polar, enhances stability).
  • Chlorophenyl substituent (hydrophobic, steric bulk). Synthesis: Refluxing hydrazones with sodium sulfinates in ethanol.

Ethyl 2-{2-[(1Z)-1-hydroxy-3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl]phenoxy}acetate Structure: Keto-enol tautomer with a nitrobenzene and ester group. Key Features:

  • Conjugated enol system (planar structure).
  • Dihedral angle between aromatic rings: 8.2° (enhanced π-π stacking).

Physicochemical and Structural Properties

Property Target Compound (Inferred) Compound 16a CAS 1006353-07-6 Ethyl Ester Derivative
Molecular Weight ~250–280 g/mol (estimated) Not reported 236.19 g/mol Not reported
Substituents 3,5-Dimethyl-4-nitro-pyrazole Chlorophenyl, sulfonyl 5-Methyl-3-trifluoromethyl-pyrazole 4-Nitrophenyl, ester
Functional Groups Hydroxyimino, nitro Sulfonyl, hydrazone Hydroxyimino, trifluoromethyl Enol, ester, nitro
Synthesis Method Likely hydrazone coupling (analogous) Reflux with sulfinates in ethanol Not reported Crystallization from disordered units
Crystallinity Not reported Not reported Not reported Disordered C3H2O2 unit, layered packing

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis challenges include controlling regioselectivity during nitro-group introduction and stabilizing the imidamide moiety. Optimization involves stepwise protocols:

  • Step 1 : Nitration of the pyrazole core under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions.
  • Step 2 : Coupling with N'-hydroxyethanimidamide via nucleophilic substitution, using polar aprotic solvents (DMF or DMSO) and catalysts like EDCI/HOBt for amide bond formation .
  • Monitoring : Use TLC/HPLC to track intermediates and adjust stoichiometry to improve yield (typically 60–75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the Z-configuration of the imidamide group and nitro-group orientation, as seen in related pyrazole derivatives .
  • ¹H/¹³C NMR : Key signals include the hydroxyimidamide proton (δ 10.2–11.5 ppm, broad) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Confirm nitro (1520–1560 cm⁻¹) and hydroxyimino (3200–3400 cm⁻¹) stretches .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Findings : Pyrazole nitro groups are prone to reduction under acidic/reducing conditions, while the imidamide hydrolyzes in alkaline media (pH >10) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence reactivity and biological activity?

  • Methodological Answer :

  • Comparative Studies : Replace 3,5-dimethyl groups with bulkier substituents (e.g., phenyl or CF₃) to evaluate steric effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes in target proteins (e.g., kinases or nitroreductases).
  • Data : Methyl groups enhance solubility but reduce π-π stacking in active sites, while nitro groups improve redox activity for potential antiparasitic applications .

Q. What computational approaches predict the environmental fate and ecotoxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Predict biodegradation (e.g., BIOWIN) and bioaccumulation (logP ~1.8) using EPI Suite.
  • Molecular Dynamics : Simulate interactions with soil organic matter to assess persistence.
  • Ecotoxicity : Use Daphnia magna assays to validate computational predictions of acute toxicity (LC₅₀ ~5–10 mg/L) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity). Variables include:
  • Cell Lines : Bacterial vs. mammalian nitroreductase expression levels.
  • Redox Conditions : Anaerobic vs. aerobic activation of the nitro group.
  • Recommendation : Report EC₅₀ values with exact experimental conditions (e.g., O₂ levels, serum content) to reconcile discrepancies .

Q. What experimental designs are optimal for evaluating its mechanism of action in cellular systems?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify pathways affected (e.g., oxidative stress response).
  • Chemical Proteomics : Use affinity probes (e.g., biotinylated derivatives) to pull down target proteins.
  • Validation : CRISPR knockout of candidate targets (e.g., NADPH cytochrome P450 reductase) to confirm role in bioactivation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.